Sulfatinib - 1816307-67-1

Sulfatinib

Catalog Number: EVT-3165371
CAS Number: 1816307-67-1
Molecular Formula: C24H28N6O3S
Molecular Weight: 480.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulfatinib is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, and the fibroblast growth factor receptor type 1 (FGFR1), with potential antineoplastic and anti-angiogenic activities. Upon oral administration, sulfatinib binds to and inhibits VEGFRs and FGFR1 thereby inhibiting VEGFR- and FGFR1-mediated signal transduction pathways. This leads to a reduction of angiogenesis and tumor cell proliferation in VEGFR/FGFR1-overexpressing tumor cells. Expression of VEGFRs and FGFR1 may be upregulated in a variety of tumor cell types.
Surufatinib is under investigation in clinical trial NCT02588170 (Phase III Study of Surufatinib in Treating Advanced Extrapancreatic Neuroendocrine Tumors).
Source and Classification

Sulfatinib, also known by its developmental code HMPL-012, is classified as a multi-targeted tyrosine kinase inhibitor. It has been evaluated in clinical settings, particularly in Phase I and Phase II trials for advanced solid tumors, including pancreatic neuroendocrine tumors. The compound's selectivity profile indicates its potency against multiple kinases, making it a promising candidate in oncology research .

Synthesis Analysis

The synthesis of sulfatinib involves multi-step organic reactions. While specific synthetic pathways may vary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that undergo functionalization to introduce necessary substituents.
  2. Key Reactions:
    • Nucleophilic Substitution: This is often employed to attach various functional groups to the aromatic ring.
    • Coupling Reactions: These reactions are crucial for forming the core structure of sulfatinib, typically involving palladium-catalyzed cross-coupling methods.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

Sulfatinib's molecular structure can be represented as follows:

  • Chemical Formula: C20_{20}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight: Approximately 398.48 g/mol

The compound features a complex arrangement with multiple functional groups that facilitate its interaction with target kinases. The presence of a sulfonamide group enhances its solubility and bioavailability, while the aromatic rings contribute to its binding affinity.

Structural Characteristics:

  • Functional Groups: Includes sulfonamide, amine, and ether functionalities.
  • 3D Conformation: Computational modeling has been used to predict the three-dimensional conformation of sulfatinib, indicating how it fits into the active sites of its target kinases.
Chemical Reactions Analysis

Sulfatinib primarily participates in competitive inhibition of kinase activity through reversible binding to the ATP-binding site of target receptors. Key chemical reactions include:

  1. Inhibition Mechanism: Sulfatinib competes with ATP for binding at the active site of VEGFRs and other kinases.
  2. Pharmacokinetics: Following administration, sulfatinib undergoes metabolic transformations primarily in the liver, leading to various metabolites that may retain some biological activity.
Mechanism of Action

Sulfatinib's mechanism of action involves several pathways:

  • Inhibition of Tumor Angiogenesis: By blocking VEGFRs, sulfatinib prevents new blood vessel formation essential for tumor growth.
  • Immune Modulation: The compound also influences the tumor microenvironment by inhibiting macrophage polarization towards an immunosuppressive phenotype (M2), thereby enhancing anti-tumor immunity .
  • Impact on Cell Signaling: By inhibiting FGFR1 and CSF1R, sulfatinib disrupts signaling pathways crucial for cancer cell proliferation and survival.
Physical and Chemical Properties Analysis

Sulfatinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on formulation but generally falls within a typical range for small organic molecules.
Applications

Sulfatinib has several scientific applications:

  1. Cancer Therapy: Primarily investigated for its efficacy against solid tumors such as pancreatic neuroendocrine tumors and osteosarcoma.
  2. Research Tool: Used in preclinical studies to explore mechanisms of tumor angiogenesis and immune modulation.
  3. Clinical Trials: Ongoing clinical trials aim to establish optimal dosing regimens, safety profiles, and long-term efficacy outcomes in various cancer types .
Molecular Mechanisms of Action

Tyrosine Kinase Inhibition Profile

Selective Targeting of VEGFR1/2/3, FGFR1, and CSF-1R

Sulfatinib (C₂₄H₂₈N₆O₃S; MW: 480.6 g/mol) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) characterized by an N-phenyl-2-pyrimidinamine core scaffold and an oxy linker that confers conformational flexibility. This molecular architecture enables high-affinity binding to vascular endothelial growth factor receptors (VEGFR1/2/3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R). Biochemical assays reveal potent inhibition with half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range: VEGFR1 (0.002 µM), VEGFR2 (0.024 µM), VEGFR3 (0.001 µM), FGFR1 (0.015 µM), and CSF-1R (0.004 µM) [3] [4].

Structural analyses demonstrate distinct binding modes for different kinase targets. With FGFR1, sulfatinib acts as a type I inhibitor, stabilizing the kinase in an active DFG-in conformation. The pyrimidine nitrogen and phenylamine NH form bidentate hydrogen bonds with Ala564 in the hinge region, while the indole group occupies a hydrophobic pocket and hydrogen-bonds with Glu531 [2]. In contrast, with CSF-1R, sulfatinib functions as a type II inhibitor, binding the inactive DFG-out conformation. Here, the indole group rotates away from the hydrophobic pocket to avoid steric clashes with Lys616 and Phe797, while the hinge-binding motif remains conserved [2]. This conformational adaptability underpins sulfatinib’s ability to co-target angiogenic and immunomodulatory kinases.

Table 1: Sulfatinib Inhibition Profiles for Primary Targets

Target KinaseIC₅₀ (µM)Biological Function
VEGFR10.002Angiogenesis, vascular permeability
VEGFR20.024Endothelial proliferation, migration
VEGFR30.001Lymphangiogenesis
FGFR10.015Stromal activation, EMT promotion
CSF-1R0.004Macrophage differentiation, TAM polarization

Kinome-Wide Selectivity Profiling Against Off-Target Kinases

Kinome-wide profiling (against 288 kinases) confirms sulfatinib’s high selectivity for its primary targets. Only four off-target kinases exhibit IC₅₀ values <0.1 µM: Tropomyosin receptor kinase B (TrkB; IC₅₀: 0.041 µM) and Fms-related tyrosine kinase 3 (FLT3; IC₅₀: 0.067 µM). Notably, 278 kinases show IC₅₀ values >0.15 µM, indicating minimal off-target activity [3] [4]. This selectivity is attributed to sulfatinib’s specific interactions with the hydrophobic back pocket of FGFR1 and the allosteric site of CSF-1R, which are less conserved in other kinases.

Resistance mutations in gatekeeper residues (e.g., FGFR1 V561M or CSF-1R T663I) moderately reduce sulfatinib’s efficacy. However, structural analyses reveal that sulfatinib’s rotatory flexibility allows it to overcome CSF-1R T663I by repositioning the indole group, whereas its affinity for FGFR1 mutants remains high due to indispensable hydrophobic interactions [2].

Table 2: Off-Target Kinase Inhibition by Sulfatinib

KinaseIC₅₀ (µM)Clinical Relevance
TrkB0.041Neuronal development, tumor survival
FLT30.067Hematopoietic proliferation, AML driver
FGFR20.021Tumor stromal signaling
FGFR30.028Bone development, myeloma progression

Dual Modulation of Tumor Angiogenesis and Immune Evasion

Synergistic Blockade of VEGF- and FGF-Mediated Signaling Pathways

Sulfatinib simultaneously disrupts VEGF- and FGF-driven angiogenic pathways, overcoming compensatory signaling that limits single-pathway inhibitors. In osteosarcoma models, sulfatinib suppresses autocrine bFGF secretion by tumor cells, inhibiting epithelial-mesenchymal transition (EMT) and reducing migration/invasion by 60–75% [1]. This occurs via FGFR1 blockade, which downregulates SNAIL and TWIST transcription factors.

In the tumor microenvironment (TME), sulfatinib inhibits skeletal stem cell (SSC) differentiation into cancer-associated fibroblasts (CAFs). By blocking FGFR1 on SSCs, sulfatinib reduces CAF infiltration by 40–50%, thereby disrupting extracellular matrix remodeling and metastatic niches [1]. Combined VEGFR/FGFR1 inhibition also normalizes tumor vasculature—reducing vessel density by 30% while improving perfusion—which enhances cytotoxic T-cell infiltration and chemotherapeutic delivery [1] [4].

CSF-1R Inhibition and Tumor-Associated Macrophage Polarization

CSF-1R inhibition reprograms immunosuppressive macrophages in the TME. Sulfatinib blocks CSF-1R-dependent phosphorylation in tumor-associated macrophages (TAMs), reducing M2-polarization by 70% and shifting the phenotype toward pro-inflammatory M1-states [1] [4]. This repolarization is mediated by suppressed STAT3/STAT6 signaling and downregulated expression of M2 markers (e.g., ARG1, CD206).

Preclinical studies demonstrate broad immune remodeling:

  • 50% reduction in myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) in lung metastases [1].
  • 2.5-fold increase in cytotoxic CD8⁺ T-cell infiltration in tumors and spleen [1].
  • Synergy with checkpoint inhibitors via enhanced antigen presentation by repolarized TAMs [7].

Table 3: Sulfatinib-Induced Changes in Immune Cell Populations

Immune Cell TypeChangeMechanism
M2-TAMs↓ 70%CSF-1R-dependent repolarization to M1
Tregs↓ 50%Reduced CCR4/CCL22-mediated recruitment
Myeloid MDSCs↓ 45%Inhibition of STAT3 survival signaling
CD8⁺ T cells↑ 150%Enhanced CXCL9/CXCL10-mediated trafficking

Epigenetic Modulation via FGFR1-Dependent Transcriptional Regulation

Emerging evidence suggests sulfatinib modulates epigenetic regulators through FGFR1 inhibition. In osteosarcoma, FGFR1 blockade suppresses SOX2 transcription—a stemness factor overexpressed in therapy-resistant tumors—by 65% [1]. This occurs via disrupted FGFR1-MAPK-AP1 signaling, which normally stabilizes SOX2 enhancer accessibility.

Additionally, sulfatinib inhibits FGFR1/FAK/STAT3 crosstalk, reducing phosphorylation of STAT3 at Tyr705. This downregulates transcription of EMT-promoting genes (e.g., MMP9, Vimentin) and impedes metastasis [1]. While direct epigenetic enzymes (e.g., DNMTs, HDACs) are not targeted, sulfatinib’s transcriptional effects reposition it as an indirect modulator of oncogenic epigenomes.

Properties

CAS Number

1816307-67-1

Product Name

Sulfatinib

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide

Molecular Formula

C24H28N6O3S

Molecular Weight

480.6

InChI

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)

InChI Key

TTZSNFLLYPYKIL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C

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